C75

Vue d'ensemble

Description

C75 est un composé racémique synthétique connu pour ses effets inhibiteurs puissants sur la synthétase d'acides gras de type I des mammifères (type I FAS) et la carnitine palmitoyltransférase 1 (CPT1) sous sa forme adduite au CoA . Ce composé présente des propriétés antitumorales significatives in vitro et in vivo, et il a été largement étudié pour son rôle dans l'induction de l'hypophagie et de la perte de poids chez les rongeurs .

Méthodes De Préparation

C75 peut être synthétisé par un processus en plusieurs étapes à partir du penta-3,4-diénoate d'éthyle . La voie de synthèse implique l'addition du penta-3,4-diénoate d'éthyle à un mélange de dicyclohexylborane et de nonanal, suivie d'un traitement acide pour obtenir la lactone 8 sous forme de mélange d'isomères cis et trans . L'isomérisation catalysée par le DBU des esters méthyliques provenant de la lactone 8 donne un mélange trans/cis de 10 : 1, d'où l'isomère trans est isolé et transformé en this compound . Cette méthode permet la production de quantités multigrammes de this compound, ce qui la rend appropriée pour l'évaluation biologique et la préparation de nouveaux analogues .

Analyse Des Réactions Chimiques

Inhibition of Fatty Acid Synthase (FAS)

C75 acts as a competitive irreversible inhibitor of FAS, targeting the β-ketoacyl synthase (KAS) domain. Its mechanism involves:

-

Initial non-covalent binding to FAS, forming a weak enzyme-inhibitor complex.

-

Irreversible modification of the enzyme, leading to prolonged inhibition.

Key Findings:

-

Substrate Competition : this compound competes with FAS substrates (acetyl-CoA, malonyl-CoA, and NADPH) for binding. Protection assays show saturable competition, with dissociation constants () aligning with substrate values (Table 1) .

-

Multi-Domain Inactivation : Unlike cerulenin (which targets only KAS), this compound also inactivates enoyl reductase and thioesterase activities at comparable rates () .

-

Temperature Sensitivity : The second-order rate constant for inactivation increases from at 25°C to at 37°C .

Table 1: Kinetic Parameters of this compound-Mediated FAS Inactivation

| Parameter | Malonyl-CoA | Acetyl-CoA | NADPH |

|---|---|---|---|

| (min⁻¹) | 0.85 ± 0.34 | 0.98 ± 0.21 | 0.98 ± 0.43 |

| (mM) | 14.8 ± 6.9 | 16.8 ± 4.1 | 16.9 ± 8.5 |

| (μM) | 2.5 ± 0.35 | 4.1 ± 0.42 | 9.9 ± 2.4 |

Interaction with Mitochondrial β-Ketoacyl Synthase (mtKAS)

This compound inhibits mitochondrial fatty acid synthesis (mtFAS) by targeting HsmtKAS, a homolog of FAS’s KAS domain :

-

Mechanism : this compound binds conserved catalytic residues in HsmtKAS, reducing lipoic acid (LA) synthesis.

-

Consequences :

-

Rescue by LA : Exogenous LA (100 μM) restores MMP and reduces ROS, confirming mtKAS as a primary target .

Covalent Binding to FAS

Evidence from radiolabeled This compound studies in SKBr3 breast cancer cells demonstrates:

-

Specificity : this compound binds FAS with high affinity, surviving denaturing conditions (SDS-PAGE) .

-

Slow-Binding Kinetics : Time-dependent inhibition ( for 50% FAS inactivation) .

-

Covalent Modification : Proposed interaction with active-site cysteine residues, analogous to cerulenin but with broader domain effects .

Dual Modulation of Lipid Metabolism

This compound exhibits off-target effects as a CPT-1 agonist , enhancing mitochondrial fatty acid oxidation . This dual action—FAS inhibition + CPT-1 activation—alters energy homeostasis but is distinct from direct chemical reactions involving this compound.

Comparative Analysis with Cerulenin

| Feature | This compound | Cerulenin |

|---|---|---|

| Target Domains | KAS, enoyl reductase, thioesterase | KAS only |

| Protection by Substrates | Acetyl-CoA, malonyl-CoA, NADPH | Acetyl-CoA only |

| Chemical Stability | High | Low (epoxide group instability) |

| In Vivo Efficacy | Significant antitumor activity | Limited due to instability |

Applications De Recherche Scientifique

C75 has been widely used in scientific research due to its inhibitory effects on fatty acid synthase and carnitine palmitoyltransferase 1 . In chemistry, it is used to study fatty acid synthesis and lipid metabolism . In biology and medicine, this compound has been investigated for its potential therapeutic applications in treating metabolic disorders, obesity, type 2 diabetes, and various cancers . Additionally, this compound has been shown to reduce food intake and body weight by modulating hypothalamic AMP-activated protein kinase activity . In industry, this compound’s antitumor properties make it a valuable compound for developing new cancer treatments .

Mécanisme D'action

C75 exerts its effects by inhibiting the activity of fatty acid synthase and carnitine palmitoyltransferase 1 . It interferes with the binding of malonyl-CoA to the β-ketoacyl synthase domain of fatty acid synthase, thereby inhibiting long-chain fatty acid elongation . Additionally, this compound modulates hypothalamic AMP-activated protein kinase activity, leading to reduced food intake and body weight . This compound also affects the expression of neuropeptide Y in the hypothalamus, contributing to its anorexic effects .

Comparaison Avec Des Composés Similaires

C75 est unique par ses effets inhibiteurs doubles sur la synthétase d'acides gras et la carnitine palmitoyltransférase 1 . Les composés similaires comprennent la cérulénine, qui inhibe également la synthétase d'acides gras mais présente plus d'effets secondaires que this compound . Un autre composé similaire est l'orlistat, un inhibiteur des lipases utilisé pour traiter l'obésité, mais il ne cible pas la synthétase d'acides gras ni la carnitine palmitoyltransférase 1 . La capacité de this compound à moduler l'activité de la protéine kinase activée par l'AMP hypothalamique et à réduire l'apport alimentaire le différencie des autres inhibiteurs de la synthétase d'acides gras .

Activité Biologique

C75 is a synthetic compound recognized primarily for its role as an inhibitor of fatty acid synthase (FAS). This compound has garnered attention due to its dual biological activities: it acts as an anorectic agent and exhibits antitumor properties. The following sections will delve into the mechanisms of action, biological effects, and research findings associated with this compound, supported by data tables and case studies.

Fatty Acid Synthase Inhibition

This compound is classified as a competitive, irreversible inhibitor of FAS, which is crucial for fatty acid synthesis. By inhibiting FAS, this compound reduces the synthesis of fatty acids, leading to decreased lipid accumulation in cells. This mechanism is particularly relevant in the context of obesity and cancer therapy.

Carnitine Palmitoyltransferase I (CPT I) Modulation

In addition to FAS inhibition, this compound has been shown to modulate CPT I activity. This compound acts as a malonyl-CoA analogue, antagonizing the inhibitory effects of malonyl-CoA on CPT I, thereby promoting fatty acid oxidation. This dual action enhances peripheral energy utilization and contributes to weight loss.

Anorectic Effects

This compound induces significant weight loss by reducing food intake through central mechanisms that affect neuropeptide signaling in the hypothalamus. Specifically, it inhibits orexigenic neuropeptides while activating anorexigenic pathways.

Weight Loss and Energy Metabolism

This compound has demonstrated profound effects on body weight and energy metabolism in various studies:

- Rodent Studies : this compound administration in rodents resulted in rapid weight loss due to increased fatty acid oxidation and reduced food intake. Notably, it increased ATP levels in adipocytes and hepatocytes while decreasing serum free fatty acids .

- Human Cancer Cells : In vitro studies indicated that this compound treatment led to increased fatty acid oxidation even in the presence of malonyl-CoA, suggesting its potential utility in managing obesity and type II diabetes .

Antitumor Activity

Research has highlighted the potential antitumor effects of this compound:

- Cell Line Studies : this compound exhibited cytotoxic effects on various tumor cell lines without affecting normal cell viability. The compound induced apoptosis in cancer cells through FAS inhibition .

- Xenograft Models : In animal models with xenografts, this compound treatment resulted in reduced tumor growth rates, indicating its promise as an adjunct therapy in cancer treatment .

Case Study 1: Effects on Hemorrhagic Shock

In a study examining the effects of this compound during hemorrhagic shock:

- Findings : Treatment with this compound decreased serum markers of injury (AST, lactate, LDH) significantly by 38%, 32%, and 78%, respectively. It also restored ATP levels and improved lung histology by reducing neutrophil infiltration .

| Serum Marker | Increase (%) | Decrease with this compound (%) |

|---|---|---|

| AST | 624 | 38 |

| Lactate | 100 | 32 |

| LDH | 800 | 78 |

| Creatinine | 166 | 38 |

| BUN | 238 | 40 |

Case Study 2: Anorectic Effects in Obesity Models

In chronic studies involving diet-induced obese mice:

Propriétés

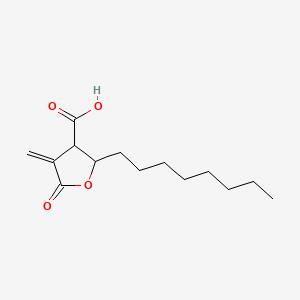

IUPAC Name |

4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401189534 | |

| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218137-86-1 | |

| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218137-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C-75 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218137861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C-75 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E9A8CTX2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: C75 is a synthetic α-methylene-butyrolactone that primarily acts as an inhibitor of fatty acid synthase (FASN) [, ]. It binds to FASN, blocking the synthesis of long-chain saturated fatty acids [, ]. This inhibition leads to a cascade of downstream effects, including:

- Increased malonyl-CoA levels: As FASN utilizes malonyl-CoA as a substrate, its inhibition leads to malonyl-CoA accumulation [, ].

- Modulation of AMPK activity: Changes in cellular energy status caused by FASN inhibition affect AMP-activated protein kinase (AMPK) activity, a key energy sensor [].

- Altered gene expression: this compound treatment impacts the expression of genes involved in fatty acid oxidation, glucose metabolism, and thermogenesis [, ].

- Induction of apoptosis: In various cancer cell lines, this compound triggers apoptosis through mechanisms involving altered lipid metabolism and cell cycle arrest [, , , ].

A: While the provided abstracts do not include detailed spectroscopic data, they do provide the chemical name of this compound: 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid []. Based on this name, we can deduce:

ANone: The provided abstracts do not discuss material compatibility or stability of this compound under various conditions. This information would require further research and analysis.

ANone: this compound itself is not known to possess catalytic properties. It functions as an enzyme inhibitor rather than a catalyst. Therefore, it doesn't have direct applications in catalyzing chemical reactions.

A: Yes, computational studies have been performed to understand the interaction between this compound and its targets. For instance, 3D docking simulations and kinetic analysis have provided insights into how this compound inhibits carnitine palmitoyltransferase 1 (CPT1) []. Additionally, molecular dynamics simulations have been employed to study the conformational changes of the hepatitis delta virus (HDV) ribozyme in the presence of this compound analogues [, ].

ANone: SAR studies have investigated the impact of structural modifications on this compound's activity. For example, researchers have found that:

- The α-methylene-butyrolactone moiety of this compound is crucial for its FASN inhibitory activity [].

- C273, a reduced form of this compound, lacks the ability to inhibit FASN and is not cytotoxic, highlighting the importance of the specific chemical structure for activity [].

- The alcohol functionality of the parent phenol in triclosan, a structurally related compound, is essential for its FASN inhibitory activity [].

ANone: The provided abstracts focus primarily on the biochemical and cellular effects of this compound. Information regarding SHE regulations and compliance would require consultation of relevant safety data sheets and regulatory guidelines.

ANone: While the provided abstracts don't delve into detailed PK/PD parameters, some insights can be gleaned:

- This compound can be administered intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.) in animal models [, ].

- This compound can cross the blood-brain barrier and exert its effects in the hypothalamus [, ].

- This compound induces transient inanition (loss of appetite) in animal models, which is reversible with nutritional support [].

- A single i.p. injection of this compound in mice leads to short-term inhibition of CPT1 activity in liver and pancreas mitochondria [].

ANone: this compound has shown promising efficacy in both in vitro and in vivo settings:

- In vitro: this compound effectively inhibits FASN activity and induces apoptosis in various cancer cell lines, including breast, prostate, and liver cancer cells [, , , ].

- In vivo: this compound administration reduces tumor growth in human breast cancer xenografts []. In rodent models, this compound suppresses food intake, reduces body weight, and increases fatty acid oxidation in skeletal muscle [, ].

ANone: While this compound exhibits promising anticancer and anti-obesity effects, some toxicological aspects have been observed in preclinical studies:

- Transient inanition: this compound administration in animal models can lead to temporary loss of appetite, which is reversible with nutritional support [].

A: Research on this compound began in the late 1990s with the identification of its potent inhibitory activity against FASN []. Early studies focused on its potential as an anti-cancer agent due to the overexpression of FASN in various cancers [, ]. Subsequently, this compound garnered attention for its anorexigenic effects and potential as an anti-obesity drug [, , , ]. More recent research has explored its role in other biological processes, such as cognitive function and cellular senescence [, ].

ANone: Yes, this compound research has fostered collaborations across various disciplines, including:

- Biochemistry and Pharmacology: Understanding this compound's mechanism of action, target interactions, and metabolic effects [, , , ].

- Oncology and Cell Biology: Investigating its anticancer properties, effects on cell cycle progression, and induction of apoptosis [, , , , ].

- Neuroscience and Metabolism: Exploring its role in regulating feeding behavior, energy expenditure, and cognitive function [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.